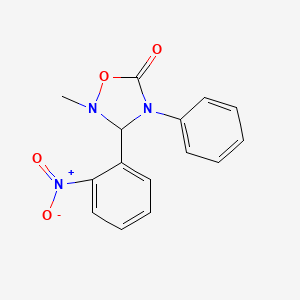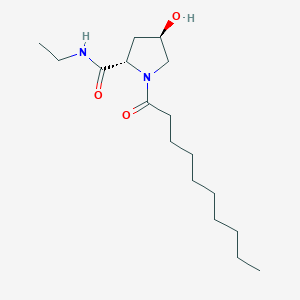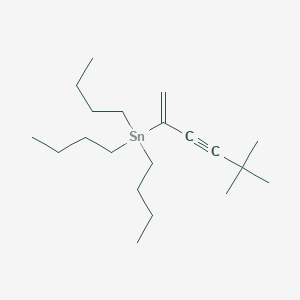
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazolidinones, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted oxadiazolidinones.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
1,2,4-Oxadiazolidin-5-one, 2-methyl-3-(2-nitrophenyl)-4-phenyl- is unique due to its specific structural features and reactivity. Similar compounds include other oxadiazolidinones and related heterocyclic compounds. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazolidin-5-one derivatives
1,3,4-Oxadiazolidin-2-one derivatives
Other nitro-substituted phenyl compounds
This compound's unique properties and applications make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
Eigenschaften
CAS-Nummer |
873956-65-1 |
|---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-methyl-3-(2-nitrophenyl)-4-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C15H13N3O4/c1-16-14(12-9-5-6-10-13(12)18(20)21)17(15(19)22-16)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI-Schlüssel |
QHTLRBUHYAAWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)



![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)



